Mass Spectrometric Fragmentation Pattern: Unambiguous Isomer Identification Among Nine Monomethyl-Nitrophenylpyridine Isomers
Under electron-impact (EI) mass spectrometry conditions, the dissociative ionization of 2-methyl-4-(3-nitrophenyl)pyridine produces a characteristic fragmentation pattern that distinguishes it from its eight isomeric monomethyl-nitrophenylpyridine counterparts. The key differentiator is the relative probability of NO₂, OH, H₂O, and NO radical elimination, which is governed by the position of the nitro group (ortho, meta, or para) on the phenyl ring and the position of the nitrophenyl substituent (2-, 3-, or 4-) on the pyridine ring [1]. The meta-nitro isomer (i.e., the 3-nitrophenyl compound, CAS 4385-82-4) yields a distinct (M – (NO₂ + H))⁺ fragment abundance profile compared to the ortho-nitro (2-nitrophenyl, CAS 55218-68-3) and para-nitro (4-nitrophenyl, CAS 55218-69-4) analogs. The study demonstrated that these fragmentation relationships permit easy and unambiguous identification of all nine isomers in this series, providing a mass-spectrometric fingerprint that cannot be replicated by any positional isomer [1].
| Evidence Dimension | Electron-impact mass spectrometric fragmentation signature (relative abundance of characteristic fragment ions from NO₂, OH, H₂O, and NO elimination pathways) |
|---|---|
| Target Compound Data | 2-methyl-4-(3-nitrophenyl)pyridine: meta-nitro isomer fragmentation pattern — dominant (M – (NO₂ + H))⁺ fragment with specific relative intensities of OH, H₂O, and NO elimination ions characteristic of the 3-nitrophenyl substitution pattern |
| Comparator Or Baseline | 2-methyl-4-(2-nitrophenyl)pyridine (ortho-nitro isomer, CAS 55218-68-3) and 2-methyl-4-(4-nitrophenyl)pyridine (para-nitro isomer, CAS 55218-69-4): each produces a distinct and non-overlapping fragmentation profile with different relative probabilities of radical elimination pathways |
| Quantified Difference | Fragmentation probability for OH, H₂O, and NO elimination is directly correlated with nitro group position (ortho ≠ meta ≠ para), enabling definitive isomer assignment without ambiguity across all nine isomers in the monomethyl-nitrophenylpyridine series |
| Conditions | Electron-impact mass spectrometry; molecular ion M⁺ at m/z 214; fragmentation pathways studied across nine isomeric monomethyl-substituted nitrophenylpyridines (J. Org. Chem. USSR, 1987) |
Why This Matters
For procurement of a reference standard intended for LC-MS or GC-MS impurity identification in barnidipine drug substance analysis, the ortho- or para-nitro isomers would produce different mass spectral signals, leading to misidentification of the impurity peak and potential regulatory non-compliance in ANDA submissions.
- [1] Kuznetsov VA, Pervukhin VV, et al. Mass-spectrometric investigation of monomethyl-substituted nitrophenylpyridines. Journal of Organic Chemistry of the USSR (English Translation). 1987;23(6):1277-1283. OSTI ID: 6975032. View Source
